2-Ethyl Substituent Contributes a Calculated Lipophilicity (XLogP3-AA) of 1.2 to the Core Scaffold
The 2-ethylpyrazolo[1,5-a]pyrimidine core (CAS 78562-33-1, the decarboxylated analog) exhibits a calculated XLogP3-AA of 1.2, representing a measurable increase in lipophilicity compared to the unsubstituted core (XLogP3-AA ≈ 0.5 for pyrazolo[1,5-a]pyrimidine) . This difference in calculated partition coefficient directly influences membrane permeability potential and is a key parameter in early-stage drug design prioritize lists.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 (for 2-ethylpyrazolo[1,5-a]pyrimidine core, CAS 78562-33-1) |
| Comparator Or Baseline | XLogP3-AA ≈ 0.5 (pyrazolo[1,5-a]pyrimidine, unsubstituted core) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.7 |
| Conditions | Computational prediction using canonical SMILES; data sourced from Guidechem computational chemistry section. |
Why This Matters
A lipophilicity shift of +0.7 log units is considered significant in medicinal chemistry and can alter permeability ranking within a screening library, making the 2-ethyl variant a deliberate choice for probing lipophilic binding pockets.
